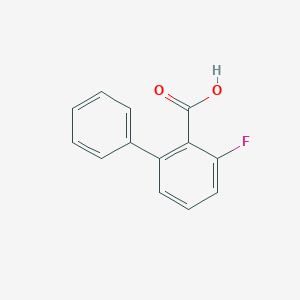

6-Fluoro-2-phenylbenzoic acid

Descripción general

Descripción

6-Fluoro-2-phenylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Fluoro-2-phenylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of bromobenzene with 2-fluorobenzoic acid. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-2-phenylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Fluoro-2-phenylbenzoic acid is primarily recognized for its anti-inflammatory properties. Research indicates that compounds within this class can be effective in treating inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound acts by inhibiting specific pathways that lead to inflammation, making it a candidate for further development as a therapeutic agent.

Case Study: Anti-inflammatory Effects

A study demonstrated that the administration of this compound resulted in significant reduction of edema in animal models, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative. The compound exhibited better potency at lower dosages compared to traditional NSAIDs, thereby potentially reducing side effects associated with steroidal treatments .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the formation of more complex molecules through electrophilic aromatic substitution reactions. Its electron-withdrawing fluorine substituent enhances reactivity, allowing for the introduction of various functional groups.

Synthesis Pathways

Key synthetic routes for this compound involve:

- Esterification: Reacting with alcohols under acidic conditions to form esters.

- Electrophilic Aromatic Substitution: Utilizing its structure to facilitate the introduction of other substituents on the aromatic ring.

Material Science Applications

In material science, this compound can serve as a precursor for developing fluorinated polymers and materials that exhibit enhanced thermal stability and chemical resistance. The incorporation of fluorine into polymer structures often leads to materials with superior properties compared to their non-fluorinated counterparts.

Data Table: Properties of Fluorinated Materials

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

| Moisture Absorption | High | Low |

Future Research Directions

Ongoing research aims to explore the full potential of this compound in various applications:

- Pharmaceutical Development: Further studies are needed to assess its efficacy and safety in human trials.

- Advanced Material Synthesis: Investigating its role in creating new materials with tailored properties for specific industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-phenylbenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluorobenzoic acid

- 2-Phenylbenzoic acid

- 6-Fluoro-2-phenylboronic acid

Uniqueness

6-Fluoro-2-phenylbenzoic acid is unique due to the presence of both a fluorine atom and a phenyl group on the benzoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

6-Fluoro-2-phenylbenzoic acid (6F2PBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

6F2PBA is characterized by the presence of a fluorine atom at the 6-position of the benzoic acid moiety and a phenyl group at the 2-position. Its molecular formula is , with a molecular weight of approximately 216.21 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

1. Inhibition of Tyrosinase

One of the notable biological activities of 6F2PBA is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are sought after for their applications in cosmetic formulations and potential therapeutic agents for hyperpigmentation disorders. Research indicates that derivatives of phenylbenzoic acids exhibit varying degrees of inhibition against mushroom tyrosinase, with some showing significant potency.

- Case Study : A study explored the inhibitory effects of various phenylbenzoic acid derivatives, including 6F2PBA, on mushroom tyrosinase. The results demonstrated that certain modifications to the phenyl ring significantly enhanced inhibitory activity, suggesting that 6F2PBA could be optimized for better efficacy against tyrosinase .

2. NMDA Receptor Modulation

Another area of interest is the modulation of NMDA receptors, which are implicated in numerous neurological conditions. Compounds structurally related to benzoic acids have been identified as selective modulators of NMDA receptor subunits.

- Research Findings : A study identified compounds with similar structures to 6F2PBA that selectively potentiated GluN2C- and GluN2D-containing NMDA receptors without affecting other subunits. This selectivity hints at the potential therapeutic applications of 6F2PBA in treating conditions like schizophrenia and other neurodegenerative diseases .

The mechanisms through which 6F2PBA exerts its biological effects primarily involve interactions with specific enzymes and receptors:

- Tyrosinase Inhibition : The carboxylic acid group in 6F2PBA interacts with the active site of tyrosinase, potentially forming hydrogen bonds that inhibit enzyme activity.

- NMDA Receptor Modulation : The unique structural features allow for differential binding to NMDA receptor subunits, enhancing synaptic transmission selectively.

Data Table: Biological Activities and IC50 Values

Propiedades

IUPAC Name |

2-fluoro-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFHEPJUPTKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597492 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-56-1 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.